molecular formula C12H16O5S B8596539 2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid

2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid

Cat. No. B8596539
M. Wt: 272.32 g/mol
InChI Key: UBMIMAAEPDNDIC-UHFFFAOYSA-N
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Patent
US07429585B2

Procedure details

Prepared in analogy to example 2.2(b) from from 2-chloro-5-methanesulfonyl-benzoic acid and isobutanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]>C(O)C(C)C>[CH2:4]([O:5][C:2]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])[CH:3]([CH3:7])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(C)C)OC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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